In Vivo Antitumor Potency: Cp₂TiF₂ LD₅₀ 60 mg/kg vs. Cp₂TiCl₂ LD₅₀ 100 mg/kg in Ehrlich Ascites Tumor Model
In the Ehrlich ascites tumor (EAT) murine model, the unsubstituted parent compound Cp₂TiF₂ exhibits an LD₅₀ of 60 mg/kg, representing a 1.67-fold higher in vivo antitumor potency compared to its dichloride counterpart Cp₂TiCl₂ (LD₅₀ = 100 mg/kg) [1]. This head-to-head comparison within the same study design demonstrates that fluoride ligation alone, without any cyclopentadienyl ring substitution, produces a meaningful enhancement of in vivo antitumor activity.
| Evidence Dimension | In vivo antitumor activity (acute intraperitoneal LD₅₀) |
|---|---|
| Target Compound Data | LD₅₀ = 60 mg/kg (Cp₂TiF₂) |
| Comparator Or Baseline | LD₅₀ = 100 mg/kg (Cp₂TiCl₂) |
| Quantified Difference | Cp₂TiF₂ is 1.67-fold more potent (lower LD₅₀ by 40 mg/kg) |
| Conditions | Ehrlich ascites tumor (EAT) model in mice; acute intraperitoneal administration; single-dose LD₅₀ determination over 8 days |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting antitumor metallocenes, Cp₂TiF₂ offers a quantifiably superior in vivo potency baseline compared to the historically more studied Cp₂TiCl₂.
- [1] Köpf-Maier P, Köpf H. Tumor inhibition by titanocene complexes: activity against Ehrlich ascites tumor in mice. Naturwissenschaften. 1980;67:415-426. As cited in: Hodík T, et al. Organometallics. 2014;33(8):2059-2070 (Reference 4). View Source
